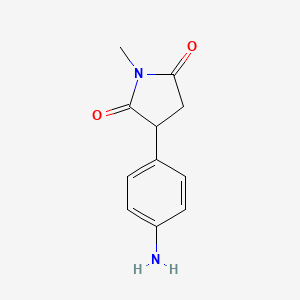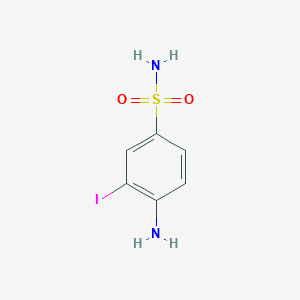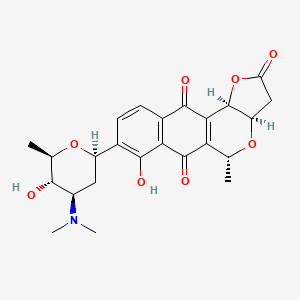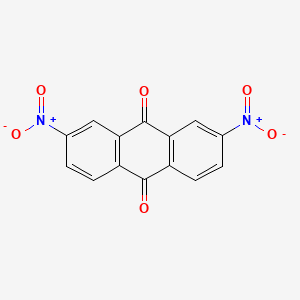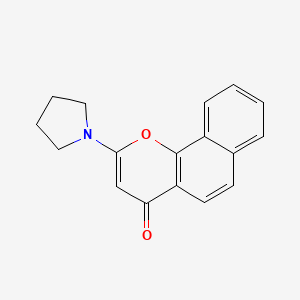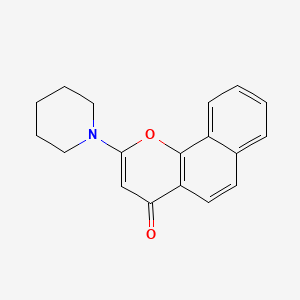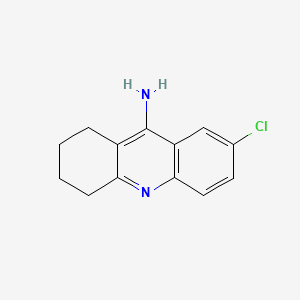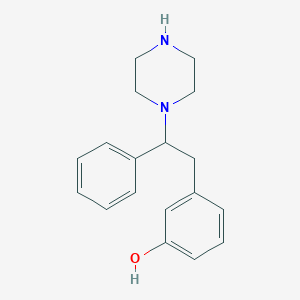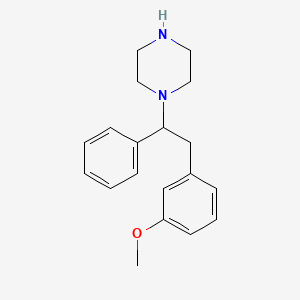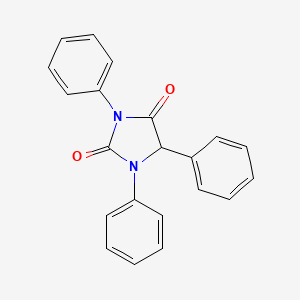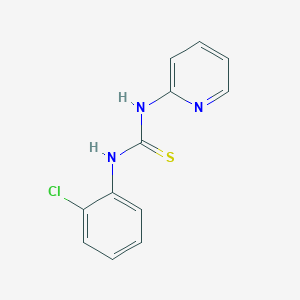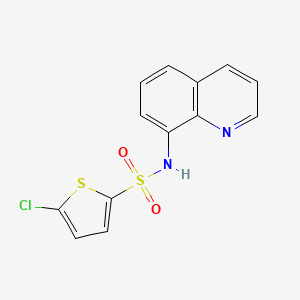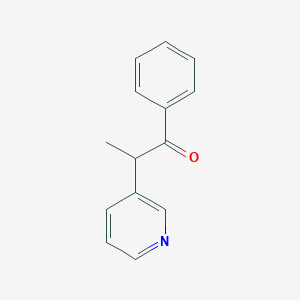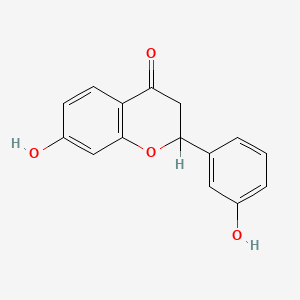
7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are known for their significant structural framework, which includes a benzene ring fused to a dihydropyranone ring. This structure is a major building block in many medicinal compounds and exhibits a broad range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for chroman-4-one derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as pteridine reductase-1, which plays a role in the metabolism of certain parasites. This inhibition leads to the disruption of essential biological processes in the parasites, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
- 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
- 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
Uniqueness
7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other chroman-4-one derivatives. This unique structure allows it to interact with different molecular targets and exhibit a broader range of pharmacological effects .
Properties
CAS No. |
62252-06-6 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
7-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2 |
InChI Key |
MXNJBOFUFMJXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


